molecular formula C12H16N2O B12827530 (4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

(4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12827530
M. Wt: 204.27 g/mol
InChI Key: HACGYFCGBPVQLQ-UMJHXOGRSA-N
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Description

(4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a sec-butyl group and a pyridin-2-yl group attached to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Attachment of the Pyridin-2-yl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-2-yl group to the dihydrooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Typical reagents include alkyl halides, acyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(sec-Butyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: Similar structure but with the pyridinyl group at a different position.

    (4R)-4-(sec-Butyl)-2-(pyridin-4-yl)-4,5-dihydrooxazole: Another positional isomer with the pyridinyl group at the 4-position.

    (4R)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: Similar compound with a tert-butyl group instead of a sec-butyl group.

Uniqueness

(4R)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4R)-4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9?,11-/m0/s1

InChI Key

HACGYFCGBPVQLQ-UMJHXOGRSA-N

Isomeric SMILES

CCC(C)[C@@H]1COC(=N1)C2=CC=CC=N2

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2

Origin of Product

United States

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